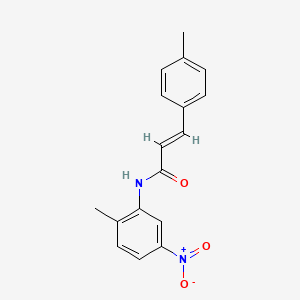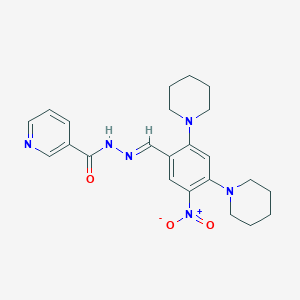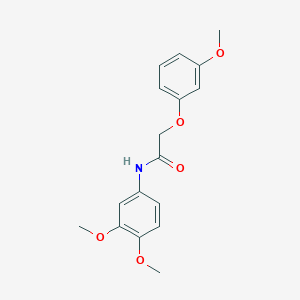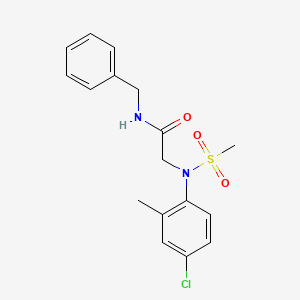
N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BVT.2733, is a novel small molecule that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects on various biochemical and physiological processes, making it a valuable tool for research.
Wirkmechanismus
N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide works by targeting specific molecular pathways in cells. It has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which plays a key role in various cellular processes. By inhibiting GSK-3β, N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for metabolic diseases such as diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity. N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide targets specific molecular pathways, allowing researchers to study the effects of modulating these pathways in a controlled manner. However, one of the limitations of using N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is its potential toxicity. While N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to be well-tolerated in animal studies, further research is needed to determine its safety in humans.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is in the development of N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide as a cancer treatment. Further studies are needed to determine the efficacy of N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in different types of cancer and to optimize dosing regimens. Additionally, research is needed to determine the safety and efficacy of N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans. Finally, there is potential for the development of N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide as a treatment for other diseases, such as metabolic disorders and inflammatory diseases.
Synthesemethoden
The synthesis of N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-chloro-2-methylbenzylamine with benzyl chloroformate to form N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)glycinamide. This intermediate is then reacted with methanesulfonyl chloride to form N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potential therapeutic applications in various areas of research. One of the most promising areas of application is in the treatment of cancer. Studies have shown that N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can inhibit the growth of cancer cells by targeting specific molecular pathways. Additionally, N~1~-benzyl-N~2~-(4-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-benzyl-2-(4-chloro-2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-13-10-15(18)8-9-16(13)20(24(2,22)23)12-17(21)19-11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSJEEHXORSKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)

![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)
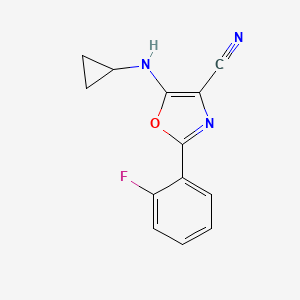
![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)
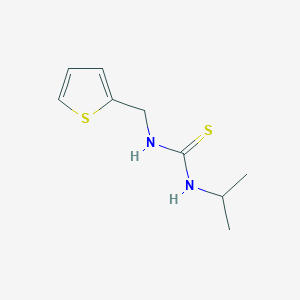

![1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5775073.png)
![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)
